1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone
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Overview
Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is a complex organic compound that features a pyrazole ring, a thiadiazole ring, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the formation of the thiadiazole ring, and finally, the coupling of these two components with an ethanone group.
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with acetylacetone.
Formation of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
- (±)-3-(1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is unique due to its specific combination of a pyrazole ring, a thiadiazole ring, and an ethanone group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}ethanone is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The compound features a pyrazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives containing pyrazole and thiadiazole structures exhibit significant anticancer activity. For example:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). Results showed a notable reduction in cell viability, indicating potent cytotoxic effects .
- Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase. This mechanism was confirmed through flow cytometry analyses .
Antimicrobial Activity
The compound also demonstrated considerable antimicrobial properties:
- In Vitro Testing : It was tested against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggested that it could serve as a potential antimicrobial agent .
Other Pharmacological Activities
The compound's biological profile extends beyond anticancer and antimicrobial activities:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
- Antiprotozoal Activity : Some derivatives have shown effectiveness against protozoan infections in vitro, supporting further exploration of this compound in treating parasitic diseases .
Case Studies
Several studies have focused on similar compounds with pyrazole and thiadiazole structures:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and tested for their anticancer activity. The most active compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Thiadiazole Compounds : Research on thiadiazole derivatives indicated promising results in inhibiting tumor growth in animal models, suggesting that modifications to the thiadiazole structure could enhance efficacy .
Data Tables
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-4-6-13(7-5-10)17-16-19-18-14(23-16)9-15(22)21-12(3)8-11(2)20-21/h4-8H,9H2,1-3H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDIEMMDTSJOPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)CC(=O)N3C(=CC(=N3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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